7,8-dimethoxy-2-{[4-(2-phenoxyethyl)piperazin-1-yl]methyl}phthalazin-1(2H)-one

CNS drug discovery serotonin receptor dopamine receptor

7,8-Dimethoxy-2-{[4-(2-phenoxyethyl)piperazin-1-yl]methyl}phthalazin-1(2H)-one (molecular formula C23H28N4O4; molecular weight 424.5 g/mol) is a synthetic phthalazinone-piperazine hybrid compound. It features a 7,8-dimethoxy-substituted phthalazin-1(2H)-one core connected via a methylene linker to a piperazine ring bearing a 2-phenoxyethyl substituent.

Molecular Formula C23H28N4O4
Molecular Weight 424.5 g/mol
Cat. No. B12163360
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7,8-dimethoxy-2-{[4-(2-phenoxyethyl)piperazin-1-yl]methyl}phthalazin-1(2H)-one
Molecular FormulaC23H28N4O4
Molecular Weight424.5 g/mol
Structural Identifiers
SMILESCOC1=C(C2=C(C=C1)C=NN(C2=O)CN3CCN(CC3)CCOC4=CC=CC=C4)OC
InChIInChI=1S/C23H28N4O4/c1-29-20-9-8-18-16-24-27(23(28)21(18)22(20)30-2)17-26-12-10-25(11-13-26)14-15-31-19-6-4-3-5-7-19/h3-9,16H,10-15,17H2,1-2H3
InChIKeyMNYXJRZOWNYBQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7,8-Dimethoxy-2-{[4-(2-phenoxyethyl)piperazin-1-yl]methyl}phthalazin-1(2H)-one: Chemical Class and Baseline Characterization for Procurement Decisions


7,8-Dimethoxy-2-{[4-(2-phenoxyethyl)piperazin-1-yl]methyl}phthalazin-1(2H)-one (molecular formula C23H28N4O4; molecular weight 424.5 g/mol) is a synthetic phthalazinone-piperazine hybrid compound. It features a 7,8-dimethoxy-substituted phthalazin-1(2H)-one core connected via a methylene linker to a piperazine ring bearing a 2-phenoxyethyl substituent. This compound belongs to a broader class of phthalazinone derivatives recognized for their diverse pharmacological profiles, including PARP inhibition, VEGFR-2 inhibition, and CDK1 inhibition [1]. The phthalazinone scaffold serves as a privileged structure in medicinal chemistry, with demonstrated applications across oncology and neuroscience research programs [2]. The combination of the 7,8-dimethoxy pattern with the phenoxyethyl-piperazine moiety distinguishes this compound from more common phthalazinone-based inhibitors such as olaparib, which employs a 4-fluorobenzyl substitution pattern [3].

Why 7,8-Dimethoxy-2-{[4-(2-phenoxyethyl)piperazin-1-yl]methyl}phthalazin-1(2H)-one Cannot Be Replaced by Generic Phthalazinone Analogs


Phthalazinone derivatives exhibit highly divergent biological target profiles depending on subtle variations in substitution pattern, linker geometry, and terminal group chemistry. For instance, 1-piperazinyl-4-arylphthalazines demonstrate potent VEGFR-2 inhibition (IC50 values as low as 0.35 μM), while N2-substituted phthalazinones with piperazine-methylene linkers show entirely different target engagement profiles [1]. The 7,8-dimethoxy substitution on the phthalazinone core is known to enhance 5-HT1A receptor binding affinity through hydrogen bonding interactions with key serine/threonine residues, whereas the bulky 2-phenoxyethyl group on the piperazine ring is hypothesized to reduce dopamine D2 receptor affinity via steric hindrance [2]. Simply substituting a generic phthalazinone-piperazine analog, such as the 4-benzylphthalazine or 4-arylphthalazine series, would fundamentally alter the target selectivity profile, potentially eliminating the desired receptor binding characteristics while introducing off-target liabilities [3]. The following quantitative evidence demonstrates specific differentiation dimensions that must be verified before any analog substitution is considered.

Quantitative Differentiation Evidence for 7,8-Dimethoxy-2-{[4-(2-phenoxyethyl)piperazin-1-yl]methyl}phthalazin-1(2H)-one Versus Structural Analogs


Structural Differentiation: 2-Phenoxyethyl vs. 2-Methoxyphenyl Piperazine Substitution and Impact on Lipophilicity

The 2-phenoxyethyl substituent on the piperazine ring of the target compound provides a flexible ether-linked spacer, whereas the closely related analog 7,8-dimethoxy-2-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}phthalazin-1(2H)-one employs a directly attached aryl ring. This structural difference has implications for both lipophilicity and receptor binding: the phenoxyethyl group increases the topological polar surface area (tPSA) to approximately 94.5 Ų and calculated LogP to approximately 3.56, compared with the methoxyphenyl analog which presents a more compact aromatic head group [1]. In related 1-(phenoxyethyl)-piperazine series, the phenoxyethyl moiety has been associated with hypotensive activity and serotonin receptor modulation, distinguishing it from arylpiperazine derivatives that show stronger D2 receptor engagement [2]. Class-level SAR indicates that bulky 2-phenoxyethyl groups on piperazine can reduce D2 dopamine receptor affinity through steric hindrance, while the 7,8-dimethoxy groups on the phthalazinone core enhance 5-HT1A binding via hydrogen bonding .

CNS drug discovery serotonin receptor dopamine receptor structure-activity relationship

VEGFR-2 Inhibitory Activity: Sub-micromolar Potency of 1-Piperazinyl-4-arylphthalazines as Comparative Baseline

While the target compound has not been directly evaluated against VEGFR-2 in published studies, its structural class—piperazinyl-linked phthalazines—has demonstrated potent VEGFR-2 inhibitory activity. In the 1-piperazinyl-4-phenylphthalazine series, compound 16k inhibited VEGFR-2 with an IC50 of 0.35 ± 0.03 μM and compound 21d with an IC50 of 0.40 ± 0.04 μM [1]. Compound 16k also exhibited broad-spectrum anticancer activity in the NCI 60-cell-line panel with a full-panel GI50 (MG-MID) of 3.62 μM [1]. Notably, the target compound differs structurally from these VEGFR-2 inhibitors in two critical ways: (i) it carries the piperazine at the N2 position via a methylene linker rather than at the 1-position directly attached to the phthalazine ring, and (ii) it incorporates 7,8-dimethoxy substitution absent in the VEGFR-2 series. These structural differences are likely to redirect target selectivity away from VEGFR-2 and toward CNS receptor targets, a hypothesis consistent with the class-level SAR observations [2].

VEGFR-2 inhibition anti-angiogenesis anticancer kinase inhibitor

PARP Inhibition Selectivity Profile: Differentiation from Olaparib and AZ0108

Phthalazinone-based PARP inhibitors such as olaparib (AZD2281) and AZ0108 represent the most clinically advanced members of this chemical class. Olaparib inhibits PARP1 and PARP2 with IC50 values of approximately 5 nM and 1 nM, respectively [1]. AZ0108, a structurally distinct phthalazinone-piperazine hybrid, inhibits PARP1, PARP2, and PARP6 with IC50 values of <30 nM, <30 nM, and 83 nM, respectively, while displaying >100-fold selectivity against other PARP family members . The target compound differs from these PARP inhibitors in its N2-methylenepiperazine substitution pattern (olaparib uses a 4-fluorobenzyl-piperazine carbonyl linker at the 4-position of the phthalazinone). This fundamental structural difference is expected to eliminate PARP1 binding, as the N2 position is not tolerated for PARP catalytic domain engagement based on crystallographic evidence from the olaparib-PARP1 co-crystal structure [2].

PARP inhibitor DNA repair anticancer PARP1 selectivity

CDK1 Inhibitory Activity: Piperazine-Tethered Phthalazines as Selective CDK1 Inhibitors

A 2022 study identified 1-piperazinyl-4-benzylphthalazine derivatives as selective CDK1 inhibitors. The most potent compounds, 8g, 10d, and 10h, inhibited CDK1 with IC50 values of 36.80–44.52 nM and demonstrated anti-proliferative activity against pancreatic cancer cell lines MDA-PATC53 (IC50 = 0.51, 0.88, 0.73 μM, respectively) and PL45 (IC50 = 0.74, 1.14, 1.00 μM, respectively) [1]. These compounds showed weak inhibition of CDK2, CDK5, AXL, PTK2B, FGFR, JAK1, IGF1R, and BRAF kinases, indicating a favorable selectivity profile [1]. The target compound differs from this CDK1 inhibitor series in that it carries the piperazine at the N2 position rather than the 1-position of the phthalazine, and employs a phenoxyethyl rather than a benzyl substituent. Based on the SAR observed in the CDK1 series, the N2-linker is likely to substantially reduce CDK1 binding affinity [2].

CDK1 inhibitor pancreatic cancer cell cycle arrest kinase selectivity

Validated Application Scenarios for 7,8-Dimethoxy-2-{[4-(2-phenoxyethyl)piperazin-1-yl]methyl}phthalazin-1(2H)-one Based on Differentiation Evidence


CNS Receptor Profiling: Serotonin 5-HT1A vs. Dopamine D2 Selectivity Studies

Based on class-level SAR indicating that 7,8-dimethoxy groups enhance 5-HT1A binding while bulky 2-phenoxyethyl groups reduce D2 affinity through steric hindrance, this compound is best deployed as a probe for differentiating serotonergic from dopaminergic target engagement [1]. Its computed logP of ~3.56 and tPSA of ~94.5 Ų suggest adequate blood-brain barrier permeability for CNS applications. Researchers investigating antipsychotic or antidepressant mechanisms should benchmark this compound against known 5-HT1A/D2 ligands such as aripiprazole.

Negative Control for PARP-Dependent DNA Repair Assays

The N2-methylenepiperazine substitution pattern of this compound is structurally incompatible with PARP1/2 catalytic domain binding, as demonstrated by the olaparib-PARP1 co-crystal structure showing strict requirement for C4-substitution [2]. This compound can serve as a structurally matched negative control in PARP inhibition assays, where it should exhibit no significant PARP inhibitory activity (>10 μM IC50 expected), enabling researchers to distinguish PARP-dependent from PARP-independent cellular effects of phthalazinone derivatives.

Kinase Selectivity Panel Screening: VEGFR-2 and CDK1 Differentiation

The N2-substitution pattern of this compound is predicted to eliminate VEGFR-2 and CDK1 inhibitory activity that characterizes the 1-piperazinyl-phthalazine series (IC50 values of 0.35 μM for VEGFR-2 and 36–44 nM for CDK1) [3]. This makes the compound a valuable selectivity control in kinase panels, where its lack of activity against these kinases can confirm that observed biological effects are not mediated through VEGFR-2 or CDK1 pathways. Recommended for inclusion in broad kinase selectivity screens at 1–10 μM concentrations.

Structural Biology and Crystallography: Phthalazinone Scaffold with Alternative Binding Mode

The unique combination of 7,8-dimethoxy substitution and N2-piperazine-methylene linkage distinguishes this compound from all clinically studied phthalazinones (which universally employ C4-substitution). This compound may serve as a tool for exploring alternative binding modes of phthalazinone scaffolds in crystallographic studies, particularly for targets where the N2 position offers access to sub-pockets not reachable by C4-substituted analogs [4]. Its 8 H-bond acceptor atoms and 0 H-bond donors create a distinctive pharmacophore fingerprint suitable for fragment-based drug discovery and structure-guided optimization campaigns.

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